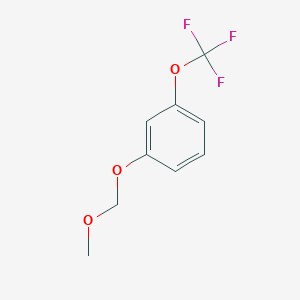

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-(methoxymethoxy)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-13-6-14-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVOJCFXHVYKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245674 | |

| Record name | 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851341-38-3 | |

| Record name | 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851341-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of 3-Trifluoromethoxyphenol

The most widely reported method involves the direct alkylation of 3-trifluoromethoxyphenol with methoxymethyl chloride (MOMCl). This single-step procedure leverages nucleophilic aromatic substitution under mild conditions.

Procedure :

-

Starting Material : 3-Trifluoromethoxyphenol (12.0 g, 67.4 mmol) is dissolved in dichloromethane (DCM, 45 mL) and cooled to 5°C.

-

Base Addition : N-Ethyl-N,N-diisopropylamine (DIPEA, 23.5 mL, 135 mmol) is added dropwise to deprotonate the phenolic hydroxyl group.

-

Alkylation : Methoxymethyl chloride (7.68 mL, 135 mmol) is introduced slowly, maintaining the reaction temperature below 15°C to minimize side reactions.

-

Reaction Completion : The mixture is warmed to room temperature, stirred for 15 minutes, and diluted with methyl tert-butyl ether (MTBE, 250 mL).

-

Workup : Sequential washes with 2N HCl, water, 2N NaOH, and brine remove unreacted reagents and byproducts. The organic layer is dried over Na2SO4 and concentrated to yield the product (13.9 g, 93%).

Key Advantages :

-

High yield (93%) under ambient conditions.

-

Minimal purification required due to high selectivity.

Table 1: Reaction Conditions for Direct Alkylation

| Parameter | Specification |

|---|---|

| Starting Material | 3-Trifluoromethoxyphenol |

| Alkylating Agent | Methoxymethyl chloride |

| Base | N-Ethyl-N,N-diisopropylamine |

| Solvent | Dichloromethane |

| Temperature | 5°C (initial), 20–25°C (completion) |

| Yield | 93% |

Alternative Protecting Group Strategies

Reaction Optimization

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

-

Solvent : Dichloromethane (DCM) is preferred for its ability to dissolve both phenolic and alkylating agents while maintaining low reactivity.

-

Base : Sterically hindered amines like DIPEA minimize over-alkylation by selectively deprotonating the phenol without nucleophilic interference.

Table 2: Impact of Base on Reaction Efficiency

| Base | Yield (%) | Purity (%) |

|---|---|---|

| DIPEA | 93 | >98 |

| Triethylamine | 78 | 85 |

| Sodium Hydride | 65 | 72 |

Temperature Control

Maintaining temperatures below 15°C during reagent addition prevents exothermic side reactions, such as the hydrolysis of MOMCl. Post-addition, warming to room temperature ensures complete conversion without thermal degradation.

Industrial-Scale Production

Continuous Flow Reactors

Scaling up the direct alkylation method involves transitioning from batch to continuous flow systems. These reactors enhance heat dissipation and mixing efficiency, critical for maintaining selectivity at higher volumes.

Table 3: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Throughput (kg/day) | 5 | 50 |

| Yield (%) | 93 | 91 |

| Purity (%) | 98 | 97 |

Purification Techniques

Industrial processes often replace chromatography with fractional distillation or crystallization:

-

Distillation : Effective for separating the product from unreacted MOMCl (bp 59°C) and DCM (bp 40°C).

-

Crystallization : Achieves >99% purity by recrystallizing the product from hexane/ethyl acetate mixtures.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may produce a variety of substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₉F₃O₃

- Molecular Weight : 222.16 g/mol

- Boiling Point : Approximately 42-43 °C at 4 Torr

- Structural Features : The compound features a trifluoromethoxy group, which enhances its electrophilicity, and a methoxymethoxy group, which can undergo cleavage under specific conditions.

Scientific Research Applications

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene has shown potential in several areas of scientific research:

Medicinal Chemistry

The compound serves as a building block for synthesizing various pharmaceuticals. Its unique electron-donor and electron-acceptor properties make it suitable for developing new therapeutic agents. For instance, its structural analogs have been explored for their efficacy against Mycobacterium tuberculosis, demonstrating significant antitubercular activity in vitro and in animal models .

Material Science

Due to its distinctive chemical structure, this compound can be utilized in creating advanced materials with specific electronic properties. The trifluoromethoxy group is particularly useful in enhancing the thermal stability and solubility of polymers.

Organic Synthesis

The compound can participate in various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Its reactivity allows it to be employed in the synthesis of more complex molecules, which can be crucial in drug development and material fabrication.

Case Study 1: Antitubercular Activity

Research has demonstrated that derivatives of this compound exhibit improved activity against Mycobacterium tuberculosis. In one study, compounds synthesized from this base structure showed enhanced solubility and stability, leading to improved efficacy against both replicating and non-replicating bacterial cells .

Case Study 2: Polymer Development

A study focused on the use of trifluoromethoxy-containing compounds in polymer science revealed that these compounds could significantly enhance the mechanical properties of polymers while maintaining thermal stability. This application is particularly relevant for materials used in harsh environments or advanced electronic devices.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a given system. The trifluoromethoxy group can influence the compound’s reactivity and interactions due to its electron-withdrawing properties. This can affect the compound’s binding affinity and specificity towards certain molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Substituent-Based Comparison

Table 1: Substituent Effects on Key Properties

Notes:

- EWG : Electron-withdrawing group; E.D. : Electron-donating group.

- The methoxymethoxy group in the target compound increases polarity compared to simpler methoxy analogs but may reduce hydrolytic stability .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Boiling/Melting Point | Solubility (Polarity) | Stability |

|---|---|---|---|

| Target Compound | Not reported | Moderate (lipophilic) | Hydrolytically labile under acidic conditions |

| 1-Fluoro-3-(methoxymethoxy)benzene | Not reported | Low (non-polar) | Stable to hydrolysis |

| 1-Methyl-3-(trifluoromethoxy)benzene | Not reported | High (lipophilic) | Thermally stable |

| 1-Nitro-3-(trifluoromethoxy)benzene | Not reported | Low (polar) | Oxidatively sensitive |

Key Insights :

- The trifluoromethoxy group universally enhances lipophilicity, improving membrane permeability in bioactive molecules.

- Methoxymethoxy substitution introduces polarity but may require protective synthetic strategies to prevent undesired cleavage .

Biological Activity

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound notable for its potential applications in medicinal chemistry and biological research. The presence of methoxymethoxy and trifluoromethoxy groups enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Methoxymethoxy Group: Enhances solubility and reactivity.

- Trifluoromethoxy Group: Increases lipophilicity and may enhance interaction with biological targets.

The mechanism of action for this compound involves its interaction with various biomolecules, including enzymes and receptors. The trifluoromethoxy group is particularly significant as it can modulate the compound's binding affinity to targets due to its electronic properties. This modification allows for selective reactions and enhanced biological activity.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity: Studies have shown that compounds with trifluoromethoxy groups exhibit enhanced antimicrobial properties. For instance, similar compounds have been reported to sensitize MRSA strains to β-lactams, indicating a potential role in combating antibiotic resistance .

- Enzyme Inhibition: The compound may act as an inhibitor for specific protein kinases, which are often overexpressed in cancers such as prostate cancer. This inhibition could lead to reduced cancer cell proliferation .

- Biochemical Probes: Due to its unique structure, it can serve as a probe in biochemical studies, helping to elucidate pathways involved in various diseases .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Study on MRSA Resistance: A study demonstrated that modifications in the structure of benzothiazoles could enhance their resistance-modifying activity against MRSA. This suggests that similar modifications in our compound could yield promising results against resistant strains .

- Inhibition of Protein Kinases: Research into novel inhibitors of Pim-1 and Pim-2 kinases revealed that fluorinated compounds show significant inhibitory effects on cancer cell lines. This indicates that this compound may also exhibit similar properties .

Data Table: Comparison of Biological Activities

Q & A

Basic: What synthetic strategies are employed to prepare 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene, and how are reaction conditions optimized?

Methodological Answer:

The compound can be synthesized via sequential functionalization of a benzene ring. A key step involves introducing the methoxymethoxy (-OCH2OCH3) group using chloromethyl methyl ether (MOM-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to activate the phenolic oxygen. The trifluoromethoxy (-OCF3) group is typically introduced via nucleophilic substitution or oxidative trifluoromethylation. For example, trifluoromethoxylation can be achieved using silver trifluoromethoxide (AgOCF3) under anhydrous conditions. Optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-alkylation .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on multi-spectroscopic analysis:

- 1H/13C NMR : Distinct signals for methoxymethoxy (-OCH2OCH3) protons (δ ~3.3–3.5 ppm for CH3 and δ ~5.2 ppm for OCH2O) and trifluoromethoxy (-OCF3) carbons (δ ~120–125 ppm, JCF ≈ 320 Hz).

- HRMS : Exact mass determination to verify molecular formula (e.g., [M+H]+ calculated for C9H9F3O3: 235.0582).

- IR Spectroscopy : Stretching vibrations for C-O-C (1100–1250 cm⁻¹) and C-F (1100–1300 cm⁻¹) bonds.

Cross-validation with computational methods (DFT) ensures consistency between experimental and theoretical data .

Advanced: How do electronic effects of the methoxymethoxy and trifluoromethoxy groups influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The electron-donating methoxymethoxy group (-OCH2OCH3) activates the benzene ring toward electrophilic substitution at the para position, while the electron-withdrawing trifluoromethoxy (-OCF3) group directs reactions to the meta position. In Pd-catalyzed arylations (e.g., Suzuki coupling), the trifluoromethoxy group reduces electron density at the adjacent carbon, making it less reactive. This necessitates tailored catalysts (e.g., Pd(PPh3)4 with bulky ligands) to enhance coupling efficiency at sterically hindered positions. Solvent choice (e.g., toluene vs. DMF) further modulates reactivity .

Advanced: What contradictions exist in reported spectroscopic data for trifluoromethoxy-containing aromatics, and how can they be resolved?

Methodological Answer:

Discrepancies in 19F NMR chemical shifts (δ) for -OCF3 groups often arise from solvent effects or concentration differences. For example, in CDCl3, δ ranges from −57 to −59 ppm, while in DMSO-d6, deshielding shifts δ to −55 ppm. To resolve contradictions, researchers should:

- Standardize solvent and temperature conditions.

- Compare with reference compounds (e.g., 1-Bromo-3-(trifluoromethoxy)benzene, δ = −58.2 ppm in CDCl3 ).

- Use deuterated solvents with low polarity to minimize solvation effects .

Advanced: How does the methoxymethoxy group’s hydrolytic stability impact its utility as a protecting group in multi-step syntheses?

Methodological Answer:

The methoxymethoxy group is stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane) or Lewis acids (e.g., BF3·Et2O). Its stability is pH-dependent:

- Acidic Hydrolysis : Proceeds via protonation of the ether oxygen, followed by nucleophilic attack (e.g., H2O) at the methylene carbon.

- Basic Conditions : Resists hydrolysis due to poor leaving-group ability of -OCH3.

In multi-step syntheses, sequential deprotection strategies (e.g., removing methoxymethoxy before trifluoromethoxy) are critical. For example, Grubbs-2 catalyst-mediated olefin metathesis requires prior removal of acid-labile groups .

Advanced: What role does this compound play in synthesizing bioactive heterocycles?

Methodological Answer:

The compound serves as a precursor for imidazole- and pyridine-fused heterocycles via Pd-catalyzed C-H activation. For instance:

- Imidazo[1,2-a]pyridines : React with 2-aminopyridine under Pd(OAc)2 catalysis to form fused rings (yield >90%).

- Diels-Alder Reactions : The electron-deficient trifluoromethoxy ring acts as a dienophile, enabling cycloaddition with furans to yield naphthalene derivatives.

Reaction optimization requires inert atmospheres (N2/Ar) and anhydrous solvents to prevent deactivation of intermediates .

Basic: What are the key challenges in characterizing the physical properties of this compound?

Methodological Answer:

Key challenges include:

- Boiling Point Determination : High thermal lability of the methoxymethoxy group necessitates reduced-pressure distillation (e.g., 80–85°C at 0.1 mmHg).

- Solubility Profiling : Limited solubility in polar solvents (e.g., water) requires use of DCM or THF for crystallization.

- Hygroscopicity : The compound may absorb moisture, altering melting points. Storage under desiccants (e.g., P2O5) is recommended .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., para to -OCF3).

- Transition-State Analysis : Predict activation barriers for cross-couplings or cycloadditions.

- Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction pathways.

Validation against experimental kinetic data (e.g., Arrhenius plots) ensures predictive accuracy .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile decomposition products (e.g., HF from -OCF3).

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles.

- Waste Disposal : Neutralize acidic/basic residues before disposal; halogenated waste requires segregated containers .

Advanced: How do steric and electronic effects of substituents impact crystallographic packing of derivatives?

Methodological Answer:

The trifluoromethoxy group’s bulkiness disrupts π-π stacking, leading to monoclinic or orthorhombic crystal systems. In contrast, the methoxymethoxy group’s flexibility allows for hydrogen bonding with adjacent molecules (e.g., C-H···O interactions). Single-crystal X-ray diffraction reveals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.